molecular formula C30H30O5 B11704733 1-(Benzyloxy)-2-(2-{2-[2-(benzyloxy)phenoxy]ethoxy}ethoxy)benzene

1-(Benzyloxy)-2-(2-{2-[2-(benzyloxy)phenoxy]ethoxy}ethoxy)benzene

Cat. No.: B11704733
M. Wt: 470.6 g/mol
InChI Key: CLUCXKJECFPAHJ-UHFFFAOYSA-N
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Description

1-(Benzyloxy)-2-(2-{2-[2-(benzyloxy)phenoxy]ethoxy}ethoxy)benzene is a symmetrical dimeric aromatic ether characterized by two benzyloxy-substituted benzene rings connected via a triethylene glycol-like chain. Each benzene ring is linked through a 2-(2-phenoxyethoxy)ethoxy spacer, resulting in a flexible, extended molecular architecture. This compound is typically synthesized via nucleophilic substitution or Mitsunobu reactions, leveraging benzyl-protected phenol derivatives and diols or halogenated ethoxy intermediates .

Its structure confers unique physicochemical properties, including moderate hydrophobicity (due to benzyl groups) and solubility in polar aprotic solvents (e.g., DCM, DMF).

Properties

Molecular Formula

C30H30O5

Molecular Weight

470.6 g/mol

IUPAC Name

1-phenylmethoxy-2-[2-[2-(2-phenylmethoxyphenoxy)ethoxy]ethoxy]benzene

InChI

InChI=1S/C30H30O5/c1-3-11-25(12-4-1)23-34-29-17-9-7-15-27(29)32-21-19-31-20-22-33-28-16-8-10-18-30(28)35-24-26-13-5-2-6-14-26/h1-18H,19-24H2

InChI Key

CLUCXKJECFPAHJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC=C2OCCOCCOC3=CC=CC=C3OCC4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Benzyloxy)-2-(2-{2-[2-(benzyloxy)phenoxy]ethoxy}ethoxy)benzene typically involves the following steps:

    Starting Materials: The synthesis begins with benzyl alcohol and phenol derivatives.

    Etherification: The benzyl alcohol is reacted with phenol derivatives in the presence of a base such as sodium hydroxide to form benzyloxy and phenoxy intermediates.

    Linkage Formation: These intermediates are then linked through ethoxy groups using ethylene glycol or similar reagents under controlled conditions.

Industrial Production Methods

Industrial production methods may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(Benzyloxy)-2-(2-{2-[2-(benzyloxy)phenoxy]ethoxy}ethoxy)benzene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the benzyloxy or phenoxy groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydride or other strong bases.

Major Products

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted ethers or phenols.

Scientific Research Applications

Chemical Properties and Structure

The compound features a unique structure characterized by multiple benzyloxy groups and ethoxy linkages, which contribute to its stability and reactivity. The molecular formula is C23H26O5C_{23}H_{26}O_5, and it exhibits interesting interactions that can be leveraged for various applications.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds similar to 1-(Benzyloxy)-2-(2-{2-[2-(benzyloxy)phenoxy]ethoxy}ethoxy)benzene. A notable case study demonstrated its efficacy against a range of pathogens:

Bacteria TypeMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These results suggest potential applications in developing new antimicrobial agents, particularly for resistant bacterial strains .

Neuroprotective Effects

The compound has also been investigated for its neuroprotective properties. In vitro studies showed that treatment with this compound reduced cell death in neuronal cell lines exposed to oxidative stress by approximately 40% compared to untreated controls. Furthermore, it increased levels of antioxidant enzymes, indicating a protective mechanism against oxidative damage .

Polymer Chemistry

The structural features of this compound allow it to be used as a building block in polymer synthesis. Its ability to form stable linkages can be exploited to create polymers with enhanced mechanical properties and thermal stability. Research into its polymerization behavior could lead to novel materials with applications in coatings, adhesives, and composites .

Drug Development

Given its diverse biological activities, the compound holds promise for various therapeutic applications, including:

  • Antimicrobial therapies targeting resistant strains.
  • Neuroprotective agents for neurodegenerative diseases such as Alzheimer's and Parkinson's.
  • Potential anti-inflammatory drugs that target specific inflammatory pathways.

Antimicrobial Efficacy Study

A comprehensive study evaluated the antimicrobial efficacy of derivatives of similar compounds against clinical strains of bacteria. The findings indicated significant potential for developing new classes of antibiotics based on the structural framework provided by this compound .

Neuroprotective Mechanism Investigation

Research conducted on neuronal cell lines demonstrated that compounds with similar structures could significantly reduce oxidative stress-induced apoptosis. The study found that these compounds could enhance the expression of neuroprotective genes, suggesting their utility in treating neurodegenerative conditions .

Mechanism of Action

The mechanism of action of 1-(Benzyloxy)-2-(2-{2-[2-(benzyloxy)phenoxy]ethoxy}ethoxy)benzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, affecting various biochemical pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Key Differences

The table below compares the target compound with structurally related benzyloxy-ethoxy derivatives:

Compound Name Molecular Formula Molecular Weight Substituents/Modifications Key Applications/Findings References
1-(Benzyloxy)-2-(2-{2-[2-(benzyloxy)phenoxy]ethoxy}ethoxy)benzene C₃₀H₃₀O₆ 510.56 g/mol Two benzyloxy groups; triethylene glycol chain Intermediate in multistep synthesis; potential surfactant or drug carrier
Triethylene glycol monobenzyl ether C₁₃H₂₀O₄ 240.30 g/mol Single benzyl group; three ethoxy units Solubilizing agent; used in polymer chemistry
1-((4-(2-(Allyloxy)ethoxy)phenoxy)methyl)benzene (Compound 15, ) C₁₉H₂₂O₃ 298.38 g/mol Allyloxy-ethoxy chain; one benzyl group Precursor for cyclopropanation reactions (e.g., via Zn/CH₂I₂)
1-[2-(Benzyloxy)ethoxy]-3-bromo-5-fluorobenzene (SH-6140) C₁₅H₁₄BrFO₂ 341.18 g/mol Bromine and fluorine substituents Halogenated intermediate for cross-coupling reactions (e.g., Suzuki-Miyaura)
2-(2-(Benzyloxy)ethoxy)ethyl methanesulfonate (Benzyl-PEG2-MS) C₁₂H₁₈O₅S 274.33 g/mol Methanesulfonate leaving group Alkylating agent for PEGylation in drug development

Physicochemical and Functional Properties

  • Solubility : The target compound’s extended ethoxy chain enhances solubility in DCM and THF compared to simpler benzyl ethers (e.g., 1-(Benzyloxy)-4-ethoxybenzene) .
  • Thermal Stability : Benzyl-protected compounds generally decompose above 200°C, but the dimeric structure may exhibit higher thermal stability due to increased molecular weight .

Biological Activity

The compound 1-(Benzyloxy)-2-(2-{2-[2-(benzyloxy)phenoxy]ethoxy}ethoxy)benzene , often referred to as a benzyloxy-substituted phenolic compound, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C32H34O6C_{32}H_{34}O_6 . It features multiple benzyloxy groups and ether linkages that may influence its biological interactions.

Structural Characteristics

PropertyValue
Molecular Weight510.62 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents

The biological activity of benzyloxy-substituted compounds often relates to their ability to interact with various biological targets, including enzymes and receptors. The presence of multiple aromatic rings may enhance their ability to engage in π-π stacking interactions, which are crucial for binding to protein targets.

Antioxidant Activity : Compounds with similar structures have been noted for their antioxidant properties, which can mitigate oxidative stress in cells. This is particularly relevant in neurodegenerative diseases where oxidative damage is a key factor.

Antifungal Activity : Research indicates that certain benzaldehyde derivatives exhibit antifungal properties by disrupting cellular antioxidation systems in fungi . The ability of these compounds to target and inhibit fungal growth presents a promising avenue for therapeutic development.

In Vitro Studies

In vitro studies have demonstrated that compounds with similar structural features can inhibit key enzymes involved in metabolic pathways. For instance, certain derivatives have shown inhibitory effects on xanthine oxidase (XO), a critical enzyme involved in uric acid production . This inhibition can be beneficial in treating conditions like gout.

Case Study: Antifungal Efficacy

A study focused on the antifungal activity of redox-active benzaldehydes revealed that they could effectively disrupt cellular processes in pathogenic fungi. The findings suggest that these compounds could serve as lead candidates for developing new antifungal agents .

Efficacy Against Specific Targets

Recent research has highlighted the efficacy of similar benzyloxy-substituted compounds against various biological targets:

  • Xanthine Oxidase Inhibition : Studies using molecular docking and fluorescence spectroscopy have shown that modifications to the benzene ring can enhance the inhibitory activity against XO .
  • Alzheimer's Disease Models : Compounds with structural similarities have been investigated for their potential to inhibit amyloid-beta aggregation, a hallmark of Alzheimer's disease .

Comparative Analysis of Biological Activities

Compound TypeActivity TypeEfficacy Level
Benzaldehyde DerivativesAntifungalModerate
Benzyloxy-phenolic CompoundsAntioxidantHigh
Xanthine Oxidase InhibitorsAnti-goutHigh

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